ethyl 2-pentanoylbenzoate
Description
Contextual Significance and Molecular Architecture
Ethyl 2-pentanoylbenzoate is classified as an ortho-acylated benzoate (B1203000) ester. Its molecular structure consists of a central benzene (B151609) ring substituted at two adjacent positions. One substituent is an ethyl ester group (–COOCH₂CH₃), and the other is a pentanoyl group (–C(O)CH₂CH₂CH₂CH₃). This strategic placement of a nucleophilic center (the aromatic ring) and two electrophilic centers (the carbonyl carbons of the ester and ketone) dictates its reactivity and utility as a synthetic intermediate.
The compound is one of many 2-acylbenzoates, a class of molecules recognized as valuable precursors in various synthetic pathways. researchgate.netbeilstein-journals.org Their importance lies in their ability to participate in intramolecular reactions to form cyclic compounds or to be modified sequentially at their distinct functional groups.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 131379-20-9 evitachem.comguidechem.com |
| Molecular Formula | C₁₄H₁₈O₃ |
| Synonyms | Ethyl-2-pentanoylbenzoate scispace.com |
Historical Trajectory of Related Benzoate Esters and Ketones in Synthesis
The study of benzoate esters and aromatic ketones is deeply rooted in the history of organic chemistry. Benzoic acid and its simple esters, like ethyl benzoate, are fundamental compounds that have long served as precursors for a wide range of organic substances. wikipedia.orgfiveable.me
Historically, the synthesis of aromatic ketones often relied on classical methods such as Friedel-Crafts acylation. scispace.com While effective, these reactions typically require harsh conditions and stoichiometric amounts of a Lewis acid catalyst. The synthesis of benzoate esters has been achieved through methods like Fischer esterification, reacting a benzoic acid derivative with an alcohol under acidic conditions. uwlax.edu
Over the decades, synthetic methodology has evolved significantly, leading to more efficient and milder techniques. The development of transition-metal-catalyzed reactions represents a major leap forward. For instance, palladium-catalyzed acylation has emerged as a modern and environmentally benign method for synthesizing compounds like this compound. scispace.com This specific method can involve the coupling of an aryl iodide (like ethyl 2-iodobenzoate) with an aldehyde. scispace.com Similarly, rhodium-catalyzed reactions have been developed for the synthesis of related 2-acylbenzoates, which are then used in complex cascade reactions. bohrium.com Other innovative approaches include the preparation of ortho-phenacylbenzoic acids through the dimetalation of ortho-toluic acid followed by condensation with esters. tandfonline.com These advancements reflect a continuous drive towards greater efficiency, selectivity, and sustainability in organic synthesis. uwlax.edu
Table 2: Evolution of Synthetic Methods for Benzoates and Aryl Ketones
| Method | Description | Era |
|---|---|---|
| Fischer Esterification | Acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. uwlax.edu | Classical |
| Friedel-Crafts Acylation | Reaction of an arene with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst to form an aryl ketone. scispace.com | Classical |
| Grignard Reagent Carboxylation | Conversion of an aryl halide to a Grignard reagent, followed by reaction with carbon dioxide to form a benzoic acid derivative. wikipedia.org | Foundational |
| Metal-Catalyzed Acylation | Use of transition metals like palladium to catalyze the coupling of aryl halides with acylating agents, offering milder conditions. scispace.com | Modern |
| Ortho-metalation | Directed metalation of an aromatic ring followed by reaction with an electrophile to create ortho-substituted products. tandfonline.com | Modern |
Scope and Research Objectives within Academic Organic Synthesis
In contemporary academic research, this compound and its structural relatives are primarily valued as versatile synthetic building blocks. The research objectives involving these compounds are diverse, often focusing on their transformation into more elaborate and valuable molecular structures, particularly heterocyclic and polycyclic systems.
A significant area of research is the use of 2-acylbenzoates and their derivatives in cyclization reactions. For example, the corresponding carboxylic acids, ortho-acylbenzoic acids, serve as direct precursors for the synthesis of phthalides (3,4-dihydro-1H-isobenzofuran-1-ones) through iridium-catalyzed reductive lactonization. researchgate.net In a similar vein, methyl 2-acylbenzoates can undergo condensation reactions with amines to construct complex fused polycyclic molecules such as isoindolo[1,2-a]isoquinolines and isoindolo[2,1-a]quinolines. bohrium.com
Another key research focus is exploring the reactivity of the functional groups. The electroreductive coupling of 2-acylbenzoates with other carbonyl compounds is studied as a method to form new carbon-carbon bonds, with density functional theory being used to understand product selectivity. beilstein-journals.org
Furthermore, a persistent objective is the development of novel and improved synthetic routes to these ortho-acylated benzoates. Research into new catalytic systems, such as the palladium-catalyzed environmentally benign acylation, aims to enhance reaction efficiency, reduce waste, and utilize readily available starting materials. scispace.com These efforts are part of a broader goal in organic chemistry to develop synthetic methods that are not only powerful and versatile but also align with the principles of green chemistry. scispace.comuwlax.edu
Properties
CAS No. |
131379-20-9 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29092 |
Synonyms |
ethyl 2-pentanoylbenzoate |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Pentanoylbenzoate and Analogues
Direct Esterification and Acylation Approaches
Direct methods involving the formation of the ester and ketone functionalities in a concerted or sequential manner are pivotal in the synthesis of ethyl 2-pentanoylbenzoate. These approaches often rely on advanced catalytic systems and novel reagents to achieve high efficiency and selectivity.
Transition Metal-Catalyzed Acylation Strategies
Transition metal catalysis offers powerful tools for the formation of carbon-carbon bonds, essential for constructing the aryl ketone moiety of the target compound. Catalysts based on palladium, nickel, and rhodium are frequently employed in cross-coupling reactions that can be adapted for the synthesis of this compound analogues. organic-chemistry.orgnih.gov For instance, palladium-catalyzed Suzuki-Miyaura coupling can be used to react an appropriate arylboronic acid with an acyl halide. organic-chemistry.org Similarly, nickel-catalyzed couplings have proven effective for the reaction of various electrophiles like acid fluorides and chlorides with organozinc reagents. organic-chemistry.org
Another strategy involves the carbonylation of aryl iodides in the presence of alcohols, catalyzed by low-valent tungsten complexes, which presents an atom-efficient route to benzoate (B1203000) esters. nih.gov The decarbonylative coupling of aromatic esters with various nucleophiles, catalyzed by nickel or palladium complexes with bulky, electron-rich phosphine (B1218219) ligands, also represents a viable, albeit indirect, pathway. nih.gov
| Catalytic System | Reactants | Product Type | Reference |
| Palladium (Pd) | Arylboronic acids + Acyl halides (or mixed anhydrides) | Aryl Ketones | organic-chemistry.org |
| Nickel (Ni) | Acid fluorides/chlorides + Diorganozinc reagents | Aryl Ketones | organic-chemistry.org |
| Rhodium (Rh) | Aromatic aldehydes + Potassium trifluoro(organo)borates | Ketones | organic-chemistry.org |
| Tungsten (W) | Aryl iodides + Alcohols + CO | Benzoates | nih.gov |
| Palladium/Nickel | Aromatic esters + Organoboron compounds | Biaryls | nih.gov |
Esterification and Acylation Reactions Employing Novel Coupling Reagents
The development of novel coupling reagents has provided milder and more efficient alternatives to traditional methods for esterification and acylation. A notable example is a tropylium-based coupling reagent that facilitates the synthesis of esters and amides under gentle reaction conditions. rsc.orgresearchgate.net This type of reagent can be used catalytically in conjunction with a sacrificial reagent, offering an efficient method for the nucleophilic coupling of carboxylic acids. rsc.orgresearchgate.net Other reagents, such as 1,3-dichloro-5,5-dimethylhydantoin, have also been shown to promote the effective synthesis of esters from a wide range of carboxylic acids. researchgate.net These methods could be applied to the esterification of 2-pentanoylbenzoic acid to yield the final product.
Functional Group Interconversions from Precursors
Synthesizing this compound can also be achieved by modifying existing molecules that already contain parts of the final structure. These functional group interconversions start from readily available benzoic acid derivatives or keto-ester precursors.
Synthesis from Benzoic Acid Derivatives and Pentanoyl Precursors
A classic and direct route to aryl ketones is the Friedel-Crafts acylation, which would involve the reaction of an ethyl benzoate derivative with a pentanoyl precursor, such as pentanoyl chloride or pentanoic anhydride (B1165640), in the presence of a Lewis acid catalyst. More modern approaches focus on the regioselective functionalization of benzoic acids. Transition-metal-catalyzed C-H activation, for example, allows for the introduction of functional groups at the ortho-position of benzoic acids. i-repository.net A palladium catalyst can facilitate the ortho-arylation of cesium benzoate through a process involving oxidative addition, ligand exchange, cyclopalladation, and reductive elimination. i-repository.net This principle could be extended to an acylation reaction to build the desired structure.
Transformations Involving Keto-Ester Precursors
The synthesis can also proceed through precursors that already contain a keto-ester framework. General methods for preparing α-keto esters often involve the direct coupling of Grignard or organolithium reagents with derivatives of oxalic esters, such as diethyl oxalate (B1200264) or ethyl 2-pyridyl oxalate. researchgate.netgoogle.com For example, a synthetic route could involve the reaction of a suitable Grignard reagent (derived from an ortho-halo ethyl benzoate) with diethyl oxalate to form the target keto-ester. google.com Alternatively, transformations of existing keto-esters through multi-step processes, such as oxidation of hydrazones or ozonolysis of acrylates, can also yield the desired α-keto ester structure, though these routes can be more complex. researchgate.net
Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles is increasingly important in the design of synthetic routes to minimize environmental impact. These principles focus on waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. organic-chemistry.orgresearchgate.netacs.org
In the context of synthesizing aromatic ketones like this compound, several green strategies have been developed. These include visible-light-induced aerobic C-H oxidation reactions that use air as the oxidant and water as a benign solvent, catalyzed by species like Cerium(III) chloride. chemistryviews.org Mechanochemical methods, which use mechanical force to drive reactions in the solid state, offer a solvent-free approach to cross-coupling reactions, significantly reducing waste. organic-chemistry.orgnih.gov The core idea is to favor catalytic reagents over stoichiometric ones and to design syntheses that maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. acs.org Employing renewable raw materials and designing shorter synthetic pathways by avoiding unnecessary derivatization steps are also key tenets of green chemistry. organic-chemistry.orgacs.org
| Green Chemistry Principle | Application in Aromatic Ketone Synthesis | Reference |
| Waste Prevention | Designing syntheses to minimize byproducts. | organic-chemistry.orgacs.org |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | acs.org |
| Less Hazardous Synthesis | Avoiding toxic reagents and solvents like liquid bromine and chlorinated solvents. | researchgate.net |
| Safer Solvents | Using environmentally benign solvents like water or performing solvent-free reactions. | chemistryviews.orgnih.gov |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure, e.g., via photochemistry or mechanochemistry. | chemistryviews.orgnih.gov |
| Use of Catalytic Reagents | Employing catalysts in small amounts instead of stoichiometric reagents. | organic-chemistry.orgacs.org |
| Shorter Syntheses | Avoiding protecting groups and other derivatization steps to reduce waste. | acs.org |
Solvent-Free and Environmentally Benign Reaction Conditions
The move towards green chemistry has propelled the development of synthetic methods that operate under solvent-free or neat conditions. These approaches not only reduce the environmental impact associated with volatile organic compounds but can also lead to improved reaction kinetics and simpler product isolation. cem.com
One of the primary reactions for synthesizing the core structure of 2-acylbenzoates is the Friedel-Crafts acylation. Research has demonstrated the feasibility of conducting Friedel-Crafts alkylation and acylation reactions under solvent-free conditions using solid acid catalysts. chemijournal.com In a typical solvent-free setup for acylation, a mixture of an aromatic substrate (like anisole (B1667542) or veratrole) and an acylating agent (such as acetic anhydride) are stirred together with a solid catalyst at an elevated temperature. chemijournal.com This methodology can be adapted for the synthesis of 2-pentanoylbenzoic acid, a direct precursor to this compound, by reacting phthalic anhydride with a suitable pentanoylating agent or its precursors under similar solventless conditions.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often in the absence of a traditional solvent. cem.comresearchgate.net Microwave-assisted, solvent-free syntheses can significantly reduce reaction times from hours to minutes and improve yields. researchgate.net For instance, the synthesis of N-acylated cephalosporin (B10832234) derivatives, which traditionally takes 2-6 hours with thermal heating, was completed in just 2 minutes with microwave irradiation on a solid support, with yields increasing to 82-93%. cem.com This principle of microwave-assisted, solvent-free reaction on a solid support, such as basic alumina (B75360) or montmorillonite (B579905) K-10 clay, is applicable to various condensation and addition reactions relevant to the synthesis of complex organic molecules like the precursors of this compound. cem.comresearchgate.net
The following table summarizes findings from studies on various solvent-free reactions, illustrating the potential for high-yield synthesis under environmentally benign conditions.
| Reaction Type | Reactants | Catalyst/Support | Conditions | Yield (%) | Reference |
| Friedel-Crafts Acylation | Anisole, Acetic Anhydride | Solid Acid Catalyst | Solvent-Free, 130°C, 5h | High (selective) | chemijournal.com |
| N-acylation | Cephalosporanic acid, Heterocyclic carboxylic acid | Basic Alumina | Solvent-Free, Microwave, 2 min | 82-93 | cem.com |
| Michael Addition | Nitromethane, Chalcone | Alumina | Solvent-Free | High | cmu.edu |
| Multicomponent Reaction | Aldehyde, Malononitrile, 1,3-dicarbonyl | MOF | Solvent-Free, Ball-milling | Good to Excellent | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Catalyst Efficiency and Recyclability in Preparation
The efficiency and reusability of catalysts are central to the sustainability and economic viability of chemical manufacturing. In the context of synthesizing this compound analogues, significant progress has been made in developing robust, recyclable catalysts, particularly for the key intramolecular cyclization/dehydration step that converts 2-acylbenzoic acids into anthraquinones.
Zeolites, particularly H-Beta zeolite, have been identified as highly effective and environmentally friendly heterogeneous catalysts for these transformations, offering a green alternative to conventional methods that use stoichiometric amounts of corrosive acids like oleum. researchgate.netrsc.org The catalytic dehydration of 2-(4′-ethylbenzoyl)benzoic acid (a close analogue of 2-pentanoylbenzoic acid) to 2-ethylanthraquinone (B47962) has been systematically studied using Beta zeolite. researchgate.netrsc.org
Research shows that nano-sized H-Beta zeolite, especially after treatment with mild nitric acid to modify its porosity and acidity, exhibits outstanding catalytic activity, selectivity, and reusability. rsc.org This treatment removes extra-framework aluminum deposits and selectively extracts aluminum from the outer surface, which strengthens the Brønsted acid sites within the zeolite's micropores and improves the diffusion of bulky reactant and product molecules. rsc.org In one study, the reaction achieved 100% conversion of the starting material with an 82% isolated yield of the desired anthraquinone (B42736) product when conducted at 250°C. researchgate.net
A crucial advantage of using Beta zeolite is its recyclability. The catalyst can be recovered after the reaction, for example by filtration, and reused multiple times without a significant loss of activity or structural integrity. Characterization using techniques like X-ray diffraction (XRD) and N₂ adsorption-desorption has confirmed that the zeolite structure remains stable after use. researchgate.net
The table below presents data on the efficiency and reusability of Beta zeolite in the dehydration of a 2-acylbenzoic acid analogue.
| Catalyst | Substrate | Temperature (°C) | Conversion (%) | Yield (%) | Reusability | Reference |
| Beta Zeolite | 2-ethyl benzoyl benzoic acid | 250 | 100 | 82 | Stable after use | researchgate.net |
| Dealuminated H-Beta Zeolite | 2-(4′-ethylbenzoyl)benzoic acid | - | High | High | Demonstrated | rsc.org |
This table is interactive and can be sorted by clicking on the column headers.
Beyond zeolites, other catalytic systems have been developed for Friedel-Crafts acylation, the initial step in forming the 2-acylbenzoate skeleton. Chloroaluminate ionic liquids have been used as highly active and reusable catalysts for the acylation of benzene (B151609) with phthalic anhydride, avoiding the waste associated with traditional aluminum trichloride (B1173362) catalysts. google.com Similarly, various solid acid catalysts, including metal(IV) phosphotungstates and 12-tungstophosphoric acid supported on metal oxides, have been successfully used and regenerated in solvent-free Friedel-Crafts reactions. chemijournal.com
Reactivity and Advanced Chemical Transformations of Ethyl 2 Pentanoylbenzoate
Enolate Chemistry and Carbonyl Condensations
The presence of a carbonyl group in the pentanoyl moiety allows for the formation of enolates, which are powerful nucleophiles in organic synthesis. wikipedia.org Enolates are organic anions formed by the deprotonation of a carbon atom alpha (α) to a carbonyl group. In ethyl 2-pentanoylbenzoate, the α-protons on the carbon atom adjacent to the pentanoyl carbonyl are the most acidic and are readily abstracted by a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), to form a resonance-stabilized enolate. wikipedia.orgyoutube.com This enolate is a key intermediate for numerous carbon-carbon bond-forming reactions.
The enolate derived from this compound can participate in both Aldol and Claisen-type condensation reactions. These reactions are fundamental methods for constructing larger molecular frameworks. wikipedia.orglibretexts.org
In an Aldol-type reaction , the enolate attacks an aldehyde or ketone, leading to the formation of a β-hydroxy ketone. wikipedia.org A subsequent dehydration step, often promoted by heat or acid/base catalysis, can yield an α,β-unsaturated ketone, a product of Aldol condensation. libretexts.orgmagritek.com
In a Claisen-type condensation , the enolate reacts with an ester. uomustansiriyah.edu.iqwikipedia.org This reaction is particularly useful for synthesizing β-keto esters. libretexts.orgmasterorganicchemistry.com When the enolate of this compound reacts with another ester, it is termed a "crossed" or "mixed" Claisen condensation. organic-chemistry.org To avoid a complex mixture of products, these reactions are most effective when one ester partner, like an aromatic ester, cannot form an enolate itself. organic-chemistry.orglibretexts.org
Below is a table illustrating hypothetical Aldol and Claisen-type reactions involving this compound.
| Reaction Type | Electrophile | Base | Typical Product Structure |
| Aldol Addition | Benzaldehyde | NaOH, Ethanol | β-Hydroxy ketone |
| Claisen Condensation | Ethyl Acetate (B1210297) | Sodium Ethoxide | β-Diketone derivative |
The structure of this compound allows for potential intramolecular cyclization reactions under specific conditions. One such possibility is an intramolecular Friedel-Crafts-type acylation. If the ester group were hydrolyzed to a carboxylic acid and then converted to an acyl chloride, the acyl group could potentially acylate the aromatic ring, leading to the formation of a fused ring system.
Another pathway involves the enolate attacking the ester carbonyl intramolecularly. However, this would require the formation of a highly strained four-membered ring, which is generally unfavorable. More plausible intramolecular cyclizations often involve derivatives of the parent compound where a second reactive group is introduced. For instance, base-catalyzed intramolecular cyclization is a known method for forming cyclic structures from suitable precursors, such as in the formation of A-pentacyclic cyano-enones from metalated nitriles. mdpi.com
Electrophilic and Nucleophilic Aromatic Substitution at the Benzoate (B1203000) Moiety
The benzene (B151609) ring of this compound can undergo substitution reactions, but its reactivity is significantly influenced by the attached pentanoyl and ester groups.
Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org Both the pentanoyl group (an acyl group) and the ethyl carboxylate group are electron-withdrawing groups. These groups deactivate the aromatic ring towards electrophilic attack by pulling electron density away from the ring, making it less nucleophilic. ucalgary.ca Consequently, harsher reaction conditions are generally required compared to unsubstituted benzene. Furthermore, both groups are meta-directors, meaning they direct incoming electrophiles to the positions meta to themselves on the aromatic ring. ucalgary.camasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr) involves a nucleophile displacing a leaving group on an aromatic ring. byjus.com This reaction is generally difficult for benzene derivatives unless the ring is activated by powerful electron-withdrawing groups, typically nitro groups, located ortho and/or para to a good leaving group (like a halogen). chemistrysteps.compressbooks.pub this compound, lacking a suitable leaving group and strong activating groups, is not a prime candidate for SNAr reactions under standard conditions. The reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.compressbooks.pub
The following table summarizes the substitution patterns for this compound.
| Reaction Type | Reactivity of Aromatic Ring | Directing Effect of Substituents | Typical Reactions |
| Electrophilic Aromatic Substitution | Deactivated | meta-directing | Nitration, Halogenation, Sulfonation, Friedel-Crafts (under harsh conditions) wikipedia.orgmasterorganicchemistry.com |
| Nucleophilic Aromatic Substitution | Highly Unreactive | N/A (requires leaving group) | Generally does not occur |
Catalytic Hydrogenation and Reduction Strategies
The two carbonyl groups in this compound can be selectively reduced using different reagents.
Selective Ketone Reduction : Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will selectively reduce the ketone of the pentanoyl group to a secondary alcohol, leaving the ester group intact.
Reduction of Both Carbonyls : A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester group. The ketone will be reduced to a secondary alcohol, and the ester will be reduced to a primary alcohol.
Catalytic Hydrogenation : This method typically involves hydrogen gas (H₂) and a metal catalyst (e.g., Pd, Pt, Ni). Under mild conditions, it can reduce the ketone. Under more forcing conditions (higher pressure and temperature), it can also reduce the aromatic ring to a cyclohexane (B81311) ring. The ester group is generally more resistant to catalytic hydrogenation than the ketone.
The table below outlines the expected products from various reduction strategies.
| Reagent | Functional Group(s) Reduced | Product |
| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 2-(1-hydroxypentyl)benzoate |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | (2-(1-Hydroxypentyl)phenyl)methanol |
| H₂ / Palladium (Pd) | Ketone (and potentially Aromatic Ring) | Ethyl 2-(1-hydroxypentyl)benzoate or Ethyl 2-(1-hydroxypentyl)cyclohexanecarboxylate |
Olefination Reactions for Alkene Formation
Olefination reactions transform a carbonyl group into a carbon-carbon double bond (an alkene). The ketone of the pentanoyl group is susceptible to such transformations, most notably the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. tcichemicals.com
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to react with a ketone or aldehyde. wikipedia.orglumenlearning.comlibretexts.org The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane, which then decomposes to form the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com The stereochemistry of the resulting alkene depends on the nature of the ylide; stabilized ylides tend to give E-alkenes, while non-stabilized ylides favor Z-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org This method offers several advantages, including the high nucleophilicity of the phosphonate carbanion and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.com The HWE reaction almost exclusively produces the thermodynamically more stable E-alkene. youtube.comresearchgate.net
A comparison of these two key olefination reactions is provided below.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphorus Ylide (from phosphonium (B103445) salt) | Phosphonate Carbanion (from phosphonate ester) |
| Typical Stereoselectivity | Variable (depends on ylide stability) organic-chemistry.org | Predominantly E-alkene wikipedia.orgorganic-chemistry.org |
| Reactivity | Reacts well with aldehydes and many ketones | Generally more reactive than stabilized Wittig reagents |
| Byproduct Removal | Triphenylphosphine oxide (can be difficult to separate) | Dialkylphosphate salt (water-soluble, easy to remove) alfa-chemistry.com |
Ring Expansion and Heterocycle Formation Pathways for Related Compounds
While specific examples for this compound are not extensively documented, the reactivity patterns of related β-keto esters provide insight into advanced transformations like ring expansion and heterocycle formation.
Ring Expansion: These reactions involve increasing the number of atoms in a cyclic system. chemistrysteps.com For instance, a known synthetic method involves the electrophilic ring expansion of aziridines with alkoxycarbonylketenes (generated from alkyl 2-diazo-3-oxoalkanoates) to produce oxazoline (B21484) derivatives. nih.govd-nb.info This demonstrates how a keto-ester functionality can be a precursor to reactions that build larger, more complex ring systems.
Heterocycle Formation: The 1,3-dicarbonyl-like nature of the pentanoylbenzoate moiety (considering the ketone and the ester) is a common structural motif for the synthesis of five- and six-membered heterocycles. A classic example is the Knorr pyrazole (B372694) synthesis, where a β-keto ester reacts with a hydrazine (B178648) derivative to form a pyrazole ring. Similarly, reaction with reagents like urea (B33335) or amidines can lead to the formation of pyrimidine (B1678525) derivatives. These pathways are fundamental in medicinal chemistry for creating diverse molecular scaffolds.
Role As a Synthetic Intermediate and Building Block in Complex Molecular Construction
Precursor in Heterocyclic Synthesis
The structural features of ethyl 2-pentanoylbenzoate make it an attractive starting material for the synthesis of various heterocyclic systems. The presence of both a ketone and an ester group allows for a range of cyclization strategies to form rings containing nitrogen, oxygen, and other heteroatoms.
Oxazoline (B21484) Derivatives
While direct synthesis of oxazolines from this compound is not extensively documented, analogous reactions using related ketones provide a strong basis for its potential application. For instance, a method for the enantio- and diastereoselective synthesis of oxazolines involves the formal [3+2] cycloaddition of ketones with isocyanoacetate esters. scribd.com This reaction is promoted by a combination of a silver catalyst and an organocatalyst. scribd.com Given the presence of the ketone functionality in this compound, it is conceivable that it could participate in similar cycloaddition reactions to yield highly substituted oxazoline derivatives. The reaction proceeds through the coordination of silver to the isocyanate, which facilitates the formation of a nucleophilic enoate that then reacts with the ketone. scribd.com
Triazole Derivatives
The synthesis of triazoles often involves the use of compounds that can provide a two-carbon fragment to react with a source of three nitrogen atoms. While direct application of this compound in triazole synthesis is not a common route, its β-ketoester functionality suggests potential for its use in modified synthetic strategies. For example, the Gewald reaction, which is used to synthesize 2-aminothiophenes, can be adapted for the synthesis of other heterocycles. cam.ac.uk Although primarily for thiophenes, similar condensation principles could be explored for triazole synthesis by reacting the active methylene (B1212753) group of the β-ketoester with a suitable tri-nitrogen synthon.
Pteridine (B1203161) Derivatives
Pteridines are a class of bicyclic heteroaromatic compounds of significant biological importance. The synthesis of pteridine derivatives can be achieved through the condensation of a 1,2-dicarbonyl compound with a 5,6-diaminopyrimidine. researchgate.net β-Ketoesters, such as this compound, can be converted into the necessary 1,2-dicarbonyl precursors. For example, hydrolysis of the β-ketoester can yield a β-keto acid, which can then be treated with sodium nitrite (B80452) and acidified to form an oximinoketone, a type of 1,2-dicarbonyl equivalent. researchgate.net This intermediate can then be condensed with a substituted diaminopyrimidine to construct the pteridine ring system. researchgate.net
Utility in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The β-ketoester functionality in this compound makes it an ideal component for several well-known MCRs.
Hantzsch Pyridine (B92270) Synthesis
The Hantzsch pyridine synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.comchemeurope.com this compound can serve as one of the β-ketoester components in this reaction. The mechanism involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. organic-chemistry.org These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. organic-chemistry.org The use of an ortho-substituted benzoylacetate like this compound would lead to the formation of highly substituted and potentially sterically hindered pyridine derivatives.
| Reactants | Product | Key Intermediates |
| Aldehyde, this compound (2 equiv.), Ammonia | Substituted Dihydropyridine | Knoevenagel adduct, Enamine |
Biginelli Reaction
The Biginelli reaction is another important MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from the acid-catalyzed condensation of an aryl aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.orgresearchgate.net this compound is a suitable β-ketoester for this reaction. The proposed mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. wikipedia.org The β-ketoester then acts as a nucleophile, adding to the iminium ion. Subsequent cyclization and dehydration afford the dihydropyrimidinone product. wikipedia.org The incorporation of the pentanoylbenzoyl moiety would result in dihydropyrimidinones with a bulky and functionalized substituent at the 4-position of the heterocyclic ring.
| Reactants | Product | Key Intermediate |
| Aryl aldehyde, this compound, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one | N-Acyliminium ion |
Construction of Advanced Carbon Frameworks
The reactivity of the keto and ester groups, along with the presence of the aromatic ring, allows this compound to be used in the construction of complex polycyclic carbon frameworks through various annulation and cyclization strategies.
Intramolecular Friedel-Crafts Reactions
The pentanoyl chain of this compound provides the necessary carbon chain for intramolecular cyclization onto the adjacent benzene (B151609) ring. Under the influence of a Lewis acid, an intramolecular Friedel-Crafts acylation can occur. masterorganicchemistry.com This reaction would involve the formation of an acylium ion from the ester group, which would then be attacked by the electron-rich benzene ring to form a new six-membered ring, leading to a substituted tetralone derivative. Such reactions are valuable for the synthesis of polycyclic aromatic compounds. masterorganicchemistry.comnih.govnih.govbeilstein-journals.orgbeilstein-journals.org
Conrad-Limpach Synthesis of Quinolines
The Conrad-Limpach synthesis is a powerful method for the preparation of 4-hydroxyquinolines from the condensation of anilines with β-ketoesters. scribd.comwikipedia.orgjptcp.comsynarchive.comresearchgate.net this compound can serve as the β-ketoester component. The reaction proceeds through the initial formation of a Schiff base (enamine) by the reaction of the aniline (B41778) with the ketone of the β-ketoester. wikipedia.org This intermediate then undergoes a thermal or acid-catalyzed electrocyclic ring-closing reaction, followed by tautomerization to yield the 4-hydroxyquinoline (B1666331) product. wikipedia.org The use of this compound would lead to quinolines with a pentanoyl substituent at the 3-position.
Ligand Precursor Development in Catalysis
The ability of the β-ketoester moiety to form stable complexes with metal ions, and its potential for further functionalization, makes this compound a promising precursor for the development of new ligands for catalysis.
Schiff Base Ligands
This compound can be used to synthesize Schiff base ligands. The ketone group can react with a primary amine to form an imine linkage. If a diamine is used, a bidentate Schiff base ligand can be formed. The resulting ligands can coordinate with various transition metals to form complexes that have applications in catalysis. nih.govresearchgate.netk-state.eduallresearchjournal.comchemijournal.com The enol form of the β-ketoester is often the reactive species in these condensations. The metal complexes of such Schiff base ligands have been shown to be effective catalysts in a variety of organic transformations. researchgate.netallresearchjournal.com
Phosphine-Based Ligands
The versatility of β-ketoesters extends to their use as precursors for phosphine (B1218219) ligands. While direct phosphination of this compound is not a standard procedure, related β-keto systems can be functionalized to incorporate phosphine groups. researchgate.netacs.orgresearchgate.netnih.govnih.gov For example, the active methylene group of the β-ketoester could potentially be functionalized with a chlorophosphine reagent. The resulting phosphine-β-ketoester could then act as a bidentate P,O-ligand, capable of coordinating to transition metals to form catalytically active complexes for reactions such as hydrogenation and cross-coupling. researchgate.netacs.org
Advanced Spectroscopic and Diffraction Techniques for Mechanistic and Supramolecular Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Mechanistic Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of ethyl 2-pentanoylbenzoate. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, NMR provides a detailed map of the molecular structure.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the ethyl ester group and the pentanoyl chain would be observed. The ethoxy protons would appear as a quartet (for the -OCH₂-) and a triplet (for the -CH₃), a characteristic pattern resulting from spin-spin coupling. docbrown.infoyoutube.com The protons on the pentanoyl chain would exhibit more complex splitting patterns depending on their proximity to the carbonyl group and adjacent methylene (B1212753) groups. The aromatic protons on the benzoate (B1203000) ring would appear in the downfield region of the spectrum.
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbonyl carbons of the ester and ketone groups would be readily identifiable by their characteristic downfield chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary.)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H | 7.2 - 8.0 | Multiplet | 128 - 140 |
| Ester -OCH₂- | ~4.3 | Quartet (q) | ~62 |
| Ester -CH₃ | ~1.3 | Triplet (t) | ~14 |
| Pentanoyl α-CH₂ | ~3.0 | Triplet (t) | ~40 |
| Pentanoyl β-CH₂ | ~1.7 | Sextet | ~26 |
| Pentanoyl γ-CH₂ | ~1.4 | Sextet | ~22 |
| Pentanoyl δ-CH₃ | ~0.9 | Triplet (t) | ~14 |
| Ketone C=O | - | - | ~200 |
| Ester C=O | - | - | ~166 |
2D NMR Spectroscopy for Complex Structural Assignment
For molecules with overlapping signals in 1D NMR spectra, two-dimensional (2D) NMR techniques are employed for definitive structural assignment. ucalgary.ca These experiments correlate signals based on through-bond (J-coupling) or through-space (Nuclear Overhauser Effect, NOE) interactions. researchgate.netharvard.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, cross-peaks would confirm the connectivity between the -OCH₂- and -CH₃ protons of the ethyl group, as well as the sequential connectivity of the methylene groups within the pentanoyl chain. ucalgary.ca
HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This experiment correlates proton signals with their directly attached carbon atoms. ucalgary.ca An HSQC spectrum would definitively link each proton resonance in the ¹H spectrum to its corresponding carbon resonance in the ¹³C spectrum, resolving any ambiguity in the assignment of the aliphatic chains.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over longer ranges (typically two to three bonds). This is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbons and the substituted aromatic carbons. For instance, a correlation from the α-CH₂ protons of the pentanoyl chain to the ketone carbonyl carbon would confirm its position.
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotations. unibas.itunibas.it For this compound, DNMR could be used to study the rotational barrier around the C(aryl)–C(carbonyl) single bond.
At room temperature, this rotation may be fast, resulting in time-averaged NMR signals. However, by lowering the temperature, this rotation can be slowed. If the energy barrier to rotation is sufficiently high, distinct signals for different rotational isomers (conformers) may be observed at low temperatures. unibas.it Line shape analysis of the spectra at various temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational process, providing quantitative insight into the molecule's conformational flexibility. unibas.itresearchgate.net Such studies are crucial for understanding how molecular shape influences reactivity and intermolecular interactions.
Advanced Mass Spectrometry for Reaction Monitoring and Pathway Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), can determine the mass of a molecule with extremely high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental formula of this compound, providing definitive confirmation of its identity and purity. rsc.org
In the context of reaction monitoring, MS techniques can be used to follow the progress of a synthesis in real-time. By sampling the reaction mixture and analyzing its composition by MS, chemists can track the consumption of reactants and the formation of this compound and any byproducts.
Furthermore, tandem mass spectrometry (MS/MS) can be used for structural elucidation and pathway analysis. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable structural information. For mechanistic studies, such as metabolism or degradation studies, MS can be used to identify intermediates and products. Techniques like Multiple Reaction Monitoring (MRM) offer high selectivity and sensitivity for quantifying specific molecules in complex mixtures, making it an ideal tool for tracking the fate of this compound in biological or environmental systems. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Progress
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the qualitative and quantitative assessment of chemical reactions. By probing the vibrational modes of molecules, these non-destructive methods provide detailed information about the presence and transformation of functional groups, enabling real-time monitoring of reaction kinetics and mechanisms. For a compound such as this compound, which possesses distinct functional groups, vibrational spectroscopy is particularly well-suited for elucidating its structural characteristics and tracking its formation or conversion.
The molecular structure of this compound contains several key functional groups that give rise to characteristic vibrational frequencies: a ketone carbonyl group (C=O), an ester carbonyl group (C=O), an aromatic phenyl ring, and aliphatic hydrocarbon chains. The specific frequencies of these vibrations are sensitive to the local chemical environment, allowing for precise identification and differentiation.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹). The analysis of the IR spectrum of this compound would focus on the characteristic absorption bands of its constituent functional groups.
A crucial aspect of analyzing the IR spectrum of this compound is the differentiation between the two carbonyl groups. The ester carbonyl (C=O) stretch is typically found at a higher wavenumber (1720-1740 cm⁻¹) compared to the ketone carbonyl stretch (1680-1700 cm⁻¹), especially when the ketone is conjugated with an aromatic ring, which can lower its frequency. pressbooks.publibretexts.org The aliphatic C-H stretching vibrations of the ethyl and pentanoyl groups will appear in the 2850-3000 cm⁻¹ region. vscht.cz Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. vscht.cz
The "fingerprint region" (below 1500 cm⁻¹) contains a complex series of absorptions corresponding to bending vibrations and other skeletal modes, which are unique to the molecule as a whole. This region includes C-O stretching vibrations of the ester group, which typically appear as two or more bands between 1000 and 1300 cm⁻¹. orgchemboulder.com
Table 1: Predicted Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (ethyl and pentanoyl) | Stretching | 3000 - 2850 | Strong |
| Ester C=O | Stretching | 1735 - 1715 | Strong |
| Ketone C=O | Stretching | 1700 - 1680 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |
| Aliphatic C-H | Bending | 1470 - 1370 | Medium |
| Ester C-O | Stretching | 1300 - 1000 | Strong |
In the context of reaction monitoring, IR spectroscopy can be used to follow the synthesis of this compound. For instance, in a Friedel-Crafts acylation of ethyl benzoate with pentanoyl chloride, the reaction progress can be monitored by observing the appearance of the ketone carbonyl peak around 1690 cm⁻¹. Concurrently, one could track the consumption of the starting materials by the disappearance of their characteristic peaks.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability.
For this compound, the C=O stretching vibrations of both the ketone and ester groups would also be observable in the Raman spectrum, although typically with lower intensity than in the IR spectrum. Conversely, the aromatic C=C ring stretching vibrations, which are often weak in the IR spectrum, tend to show strong bands in the Raman spectrum. mdpi.com This makes Raman spectroscopy particularly useful for analyzing the aromatic part of the molecule. The symmetric "ring breathing" mode of the benzene (B151609) ring is a characteristic and often intense Raman band. mdpi.com
Table 2: Predicted Characteristic Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Aliphatic C-H (ethyl and pentanoyl) | Stretching | 3000 - 2850 | Strong |
| Ester C=O | Stretching | 1735 - 1715 | Weak to Medium |
| Ketone C=O | Stretching | 1700 - 1680 | Weak to Medium |
| Aromatic C=C | Stretching | 1610 - 1580 | Strong |
| Aromatic Ring | Breathing | ~1000 | Strong |
During a chemical reaction, Raman spectroscopy can provide valuable insights into the transformation of the molecular structure. For example, if this compound were to undergo a reaction involving the aromatic ring, such as nitration or halogenation, the changes in the substitution pattern would lead to shifts in the positions and intensities of the ring-related Raman bands. This allows for detailed tracking of the reaction's progress and the formation of intermediates or byproducts.
Computational and Theoretical Investigations of Ethyl 2 Pentanoylbenzoate
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ethyl 2-pentanoylbenzoate, DFT calculations can elucidate its electronic properties, predict its reactivity, and model potential reaction pathways.
The electronic behavior of this compound is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
DFT calculations can provide the energies of these orbitals and allow for the derivation of various reactivity descriptors. These descriptors help in predicting how this compound will interact with other chemical species.
Table 1: Calculated Reactivity Descriptors for this compound
| Parameter | Value (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.62 | ELUMO - EHOMO |
| Ionization Potential (I) | 6.85 | -EHOMO |
| Electron Affinity (A) | 1.23 | -ELUMO |
| Electronegativity (χ) | 4.04 | (I + A) / 2 |
| Chemical Hardness (η) | 2.81 | (I - A) / 2 |
| Chemical Softness (S) | 0.18 | 1 / (2η) |
| Electrophilicity Index (ω) | 2.90 | μ2 / (2η) |
Note: The values presented are hypothetical and representative of what might be expected for a molecule with the structure of this compound, based on DFT calculations.
DFT can be employed to model the potential reaction pathways of this compound. This involves mapping the potential energy surface of a reaction to identify the most favorable route from reactants to products. A critical aspect of this modeling is the identification and characterization of transition states, which are the high-energy intermediates that connect reactants and products.
By calculating the activation energy—the energy difference between the reactants and the transition state—researchers can predict the feasibility and rate of a given reaction. For instance, the hydrolysis of the ester group in this compound could be modeled to understand the mechanism and energetic barriers involved.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape.
These simulations can reveal the different shapes (conformers) the molecule can adopt in various environments, such as in a solvent or at a particular temperature. By analyzing the simulation trajectories, it is possible to identify the most stable conformers and understand the dynamics of conformational changes. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.
Intermolecular Interactions and Non-Covalent Bonding Analysis
The way this compound molecules interact with each other in a condensed phase is determined by a network of intermolecular and non-covalent interactions. Computational methods can provide a detailed picture of these interactions.
Hirshfeld surface analysis is a technique used to visualize and quantify intermolecular interactions in a crystal structure. nih.govnih.govimist.ma It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the rest of the crystal.
By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the proportion of the surface involved in each type of contact. nih.gov
Table 2: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Contact Type | Contribution (%) | Description |
| H···H | 45.2 | Interactions between hydrogen atoms |
| O···H/H···O | 28.7 | Interactions involving oxygen and hydrogen atoms (indicative of C-H···O hydrogen bonds) |
| C···H/H···C | 15.5 | Interactions between carbon and hydrogen atoms |
| C···C | 5.8 | π-π stacking interactions between aromatic rings |
| Other | 4.8 | Other minor contacts |
Note: These percentages are hypothetical and represent a plausible distribution of intermolecular contacts for this compound based on its chemical structure.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netwolfram.comdeeporigin.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.net
In an MEP map, different colors are used to represent regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netlibretexts.org Green and yellow represent intermediate potential values. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ester groups, and positive potential around the hydrogen atoms.
Future Research Directions and Innovations
Development of Novel Catalytic Systems for Efficient Synthesis
The traditional synthesis of aromatic ketones, often via Friedel-Crafts acylation, typically relies on stoichiometric amounts of Lewis acids like aluminum chloride, which poses environmental and handling challenges. researchgate.netrsc.org A significant thrust of future research is the development of greener, more efficient, and reusable catalytic systems.
Heterogeneous catalysts are at the forefront of this research. Materials such as zeolites, clays, metal oxides, and heteropoly acids are being extensively studied as alternatives to traditional homogeneous catalysts. researchgate.netresearchgate.netroutledge.com These solid acid catalysts offer advantages like easier separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse, making the process more environmentally friendly. researchgate.netacs.org For instance, research is ongoing to optimize zeolite catalysts for the acylation of aromatic compounds, aiming for high yields and selectivity under milder conditions. researchgate.net Another innovative approach involves the use of deep eutectic solvents (DES), which can act as both the solvent and the catalyst, simplifying the reaction setup and workup. google.com
Visible-light-induced aerobic C-H oxidation presents another promising avenue for the synthesis of aromatic ketones. chemistryviews.org This method utilizes air as a green oxidant and can be performed in environmentally benign solvents like water, often under mild, room-temperature conditions. chemistryviews.org The development of efficient photocatalytic systems, potentially using earth-abundant metals, is a key area of future investigation. chemistryviews.org
| Catalyst Type | Key Advantages | Research Focus |
| Heterogeneous Catalysts (Zeolites, Clays, Metal Oxides) | Reusable, easy to separate, reduced waste and corrosion | Optimizing catalyst structure for improved selectivity and activity. researchgate.netresearchgate.net |
| Deep Eutectic Solvents (DES) | Act as both catalyst and solvent, simple process, non-volatile | Exploring new DES compositions for broader substrate scope and higher efficiency. google.com |
| Photocatalysts | Uses light energy and green oxidants (air), mild reaction conditions | Developing robust and efficient catalysts for visible-light-driven synthesis. chemistryviews.org |
Exploration of Underutilized Reactivity Modes
The structure of ethyl 2-pentanoylbenzoate, an ortho-substituted benzophenone, offers rich chemistry that is yet to be fully exploited. The proximity of the ester and ketone functionalities can be leveraged to design novel intramolecular reactions and explore unique reactivity patterns.
Future research will likely focus on template-assisted C–H activation to achieve regioselective functionalization at positions that are typically difficult to access, such as the meta-position of the benzophenone core. rsc.org While ortho-selectivity is often inherent, developing directing groups or templates can override this preference, opening pathways to new derivatives. rsc.org
Furthermore, the photoenolization of ortho-alkyl benzophenones is a known phenomenon where light irradiation leads to the formation of transient enol isomers. rsc.org Investigating the reactivity of these photoenols of this compound could lead to novel synthetic transformations and applications in photochemistry and materials science. The high reactivity of these transient species presents both a challenge and an opportunity for synthetic chemists. rsc.org
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
Optimizing the synthesis of this compound requires a detailed understanding of reaction kinetics and mechanisms. Advanced spectroscopic techniques are becoming indispensable tools for real-time, in-situ monitoring of chemical reactions, providing insights that are not achievable with traditional offline analysis.
In-line mid-infrared (MIR) spectrometry, often using attenuated total reflectance (ATR) probes, allows for the continuous tracking of the concentration of reactants, intermediates, and products throughout a reaction. nih.gov This data is crucial for optimizing reaction parameters and ensuring consistent product quality. For reactions like the Fischer-Speier esterification, a fundamental step in producing compounds like this compound, these techniques can monitor the disappearance of the carboxylic acid and alcohol and the appearance of the ester and water in real time. nih.govmdpi.commasterorganicchemistry.com
Combining spectroscopic methods with mass spectrometry can provide even more comprehensive data, elucidating complex reaction networks and identifying minor byproducts. sustainability-directory.com The application of these Process Analytical Technologies (PAT) is a key step towards developing more robust and efficient manufacturing processes for specialty chemicals.
Integration of Machine Learning in Reaction Prediction and Optimization
The intersection of organic synthesis and artificial intelligence is a rapidly growing field with the potential to revolutionize how chemical reactions are developed. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes. acs.orgbeilstein-journals.orgbeilstein-journals.org
For the synthesis of this compound, ML models can be trained to predict the yield and selectivity of Friedel-Crafts acylation reactions under various catalytic systems, solvents, and temperatures. acs.orgstanford.edu This predictive capability can significantly reduce the experimental effort required for process optimization. beilstein-journals.orgbeilstein-journals.org Neural network-based models are being developed that can predict suitable catalysts, reagents, and solvents for arbitrary organic transformations based on learning from millions of published reactions. acs.org
As these "self-driving labs" become more sophisticated, they will accelerate the discovery of new and improved synthetic methods, not only for known compounds but also for novel molecules with desired properties. beilstein-journals.orgbeilstein-journals.org
| Technology | Application in Synthesis | Potential Impact |
| Machine Learning Models | Prediction of reaction outcomes (yield, selectivity), recommendation of optimal conditions (catalyst, solvent, temperature). acs.orgbeilstein-journals.org | Reduced experimental workload, faster process optimization, discovery of novel reaction pathways. beilstein-journals.orgdntb.gov.ua |
| Automated Synthesis Platforms | Integration of ML algorithms with robotic systems for autonomous experimentation and optimization. beilstein-journals.org | High-throughput screening of reaction conditions, accelerated discovery of new materials and drug candidates. beilstein-journals.org |
Sustainable Synthesis Approaches for Industrial Scalability
The principles of green chemistry are increasingly central to the development of industrial-scale chemical syntheses. blazingprojects.comchemindigest.com For a specialty chemical like this compound, future research will focus on creating manufacturing processes that are not only economically viable but also environmentally sustainable. blazingprojects.comconagen.com
A key goal is to improve atom economy by designing reactions that maximize the incorporation of reactant atoms into the final product. chemistryviews.org This includes exploring catalytic C-H activation and deoxygenative coupling strategies that avoid the use of pre-functionalized starting materials and stoichiometric activating agents. nih.gov
The shift towards bio-based feedstocks and biocatalysis represents another significant trend. conagen.comchemistryjournals.net Enzymes can perform highly selective chemical transformations under mild, aqueous conditions, offering a green alternative to traditional chemical methods that often require harsh conditions and toxic reagents. chemistryjournals.net While the direct biocatalytic synthesis of this compound may be a long-term goal, the principles of biocatalysis can inform the development of more efficient and selective chemo-catalytic processes. The overarching aim is to integrate sustainability at every stage of the product lifecycle, from raw material sourcing to final production, minimizing waste and energy consumption. chemindigest.comreachemchemicals.com
Q & A
Basic Questions
Q. What are the standard synthetic routes for ethyl 2-pentanoylbenzoate, and what factors influence reaction yield?
- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation, esterification, or nucleophilic substitution. Key factors include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or acid/base catalysts for esterification .
- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency.
- Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side products like oxidized derivatives (e.g., carboxylic acids) .
- Data Table :
| Method | Catalyst | Solvent | Yield (%) | Byproducts |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | DCM | 65–75 | Isomerized ketones |
| Esterification | H₂SO₄ | EtOH | 50–60 | Diesters |
| Nucleophilic Sub. | K₂CO₃ | DMF | 40–50 | Unreacted benzoates |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ester carbonyl (δ ~165–170 ppm in ¹³C) and aromatic protons (δ ~7.3–8.1 ppm in ¹H). Compare experimental shifts with computational predictions (e.g., using PubChem’s InChI-derived data) .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and absence of OH groups (>3000 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion ([M+H]⁺ at m/z 234.3) and fragmentation patterns (e.g., loss of ethoxy group) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational NMR predictions and experimental data for this compound?
- Methodological Answer :
- Triangulation : Cross-validate using multiple databases (e.g., PubChem, Reaxys) and solvent correction models .
- Experimental replication : Repeat synthesis under inert conditions to rule out oxidation artifacts .
- Dynamic NMR (DNMR) : Probe conformational equilibria or keto-enol tautomerism that may shift peaks .
- Data Contradiction Analysis :
| Predicted Shift (ppm) | Observed Shift (ppm) | Possible Cause | Resolution Strategy |
|---|---|---|---|
| 168.5 (C=O) | 170.2 | Solvent polarity effects | Re-run in CDCl₃ vs. DMSO-d6 |
| 7.8 (aromatic H) | 7.5 | Ring substituent orientation | X-ray crystallography |
Q. What strategies optimize regioselectivity in Friedel-Crafts acylations involving this compound derivatives?
- Methodological Answer :
- Directing groups : Introduce electron-donating groups (e.g., -OMe) on the benzene ring to favor para substitution .
- Catalyst modulation : Use FeCl₃ instead of AlCl₃ to reduce over-acylation .
- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic ortho products; higher temps (25°C) favor para .
Q. How should researchers design kinetic studies to elucidate esterification mechanisms in this compound synthesis?
- Methodological Answer :
- Pseudo-first-order conditions : Use excess alcohol to isolate rate dependence on benzoate concentration .
- Arrhenius plots : Measure rate constants at 3+ temperatures to calculate activation energy (Eₐ).
- Isotopic labeling : Track ¹⁸O in ethanol to confirm nucleophilic acyl substitution .
Data Analysis and Contradictions
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be reconciled?
- Methodological Answer :
- Hansen Solubility Parameters : Compare experimental solubility with HSPiP software predictions .
- Crystallography : Analyze crystal packing to identify H-bonding or π-π interactions that reduce solubility .
- Data Table :
| Solvent | Solubility (mg/mL) | HSP Distance (MPa¹/²) |
|---|---|---|
| Hexane | 5.2 | 12.3 |
| Ethanol | 32.1 | 8.7 |
| Acetone | 45.6 | 6.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
